molecular formula C19H28N6O B2633742 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291835-21-6

4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2633742
CAS No.: 1291835-21-6
M. Wt: 356.474
InChI Key: DOYUKMDCBOSTIL-UHFFFAOYSA-N
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Description

4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with butylpiperazine under suitable conditions.

    Coupling with the ethylphenyl group: The final step involves coupling the triazole-piperazine intermediate with an ethylphenyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperazine or phenyl moieties.

    Reduction: Reduction reactions may target the triazole ring or the carbonyl group.

    Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Piperazine derivatives: Compounds with a piperazine moiety often exhibit similar pharmacological properties.

    Phenyl derivatives: Compounds with phenyl groups are common in medicinal chemistry and may have comparable effects.

Uniqueness

4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(4-butylpiperazin-1-yl)-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-3-5-10-24-11-13-25(14-12-24)19(26)17-18(22-23-21-17)20-16-8-6-15(4-2)7-9-16/h6-9,17-18,20-23H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDQSSKPDHTEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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